molecular formula C14H16O6 B14862836 3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid

3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid

Cat. No.: B14862836
M. Wt: 280.27 g/mol
InChI Key: CILJPPPIXCDERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid, also known as (2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid, is an organic compound with the molecular formula C14H16O6. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a prop-2-enoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzaldehyde with ethyl oxalyl chloride, followed by a Knoevenagel condensation with malonic acid. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the esterification and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
  • 3-[4-(2-Ethoxy-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoic acid
  • 3-[4-(2-Ethoxy-2-oxoethoxy)-3-hydroxyphenyl]prop-2-enoic acid

Uniqueness

3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methoxy groups, along with the prop-2-enoic acid moiety, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C14H16O6/c1-3-19-14(17)9-20-11-6-4-10(5-7-13(15)16)8-12(11)18-2/h4-8H,3,9H2,1-2H3,(H,15,16)

InChI Key

CILJPPPIXCDERR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

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